molecular formula C14H17N3O3 B2814729 N-(furan-2-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203066-30-1

N-(furan-2-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2814729
CAS No.: 1203066-30-1
M. Wt: 275.308
InChI Key: QOCCPXKLMBNPNG-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a furan-2-ylmethyl group attached to the acetamide nitrogen and a 4-isopropyl-substituted 6-oxopyrimidinone moiety.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-10(2)12-6-14(19)17(9-16-12)8-13(18)15-7-11-4-3-5-20-11/h3-6,9-10H,7-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCCPXKLMBNPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide ()

  • Structural Differences: Core Heterocycle: Pyridazinone (6-membered ring with two adjacent nitrogen atoms) vs. pyrimidinone (6-membered ring with two non-adjacent nitrogen atoms) in the target compound. Substituents: The analog features a 3-(azepan-1-ylsulfonyl)-4-methylphenyl group and 4,5-dichloro substituents on the pyridazinone, whereas the target compound has a furan-2-ylmethyl group and 4-isopropyl substitution.
  • Synthesis: The analog was synthesized via activation of 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid with thionyl chloride, followed by coupling with 3-(azepan-1-ylsulfonyl)-4-methylaniline in THF/TEA (79% yield).
  • Analytical Data :
    • LCMS (ESI): m/z 485.1 [M+H]⁺; HRMS confirmed molecular formula C₁₉H₂₃Cl₂N₃O₄S.
    • The presence of sulfonyl and azepane groups likely increases molecular weight (485.1 g/mol) and logP compared to the target compound.

2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides ()

  • Structural Differences: Heterocycle Modification: Thiopyrimidinone (sulfur at position 2) vs. oxopyrimidinone (oxygen at position 6) in the target compound. Substituents: These analogs include benzyl or aryl groups on the acetamide nitrogen, unlike the furan-2-ylmethyl group in the target compound.
  • Synthesis :
    • Alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamides (e.g., 2-chloro-N-benzylacetamide) using sodium methylate as a base. The 2.6–2.8-fold molar excess of base suggests sensitivity to reaction stoichiometry, which may differ for oxygen-containing analogs like the target compound .

Tetrahydropyrimidin-1(2H)-yl Butanamide Derivatives ()

  • Structural Differences: Core Structure: Tetrahydropyrimidinone (partially saturated ring) vs. fully aromatic pyrimidinone in the target compound. Complexity: These compounds include stereochemical diversity (e.g., (2S,4S,5S) configurations) and bulky substituents like dimethylphenoxy groups, which are absent in the target compound.
  • The dimethylphenoxy group may enhance lipophilicity but reduce solubility compared to the furan-2-ylmethyl group .

Quinoline-Based Acetamides ()

  • Structural Differences: Core Heterocycle: Quinoline (fused benzene-pyridine) vs. pyrimidinone in the target compound. Substituents: These analogs incorporate tetrahydrofuran-3-yl-oxy and piperidin-4-ylidene groups, which introduce sp³ hybridized atoms and conformational flexibility.
  • Synthesis: Likely involves multi-step functionalization of quinoline cores, contrasting with the simpler pyrimidinone-acetamide scaffold of the target compound .

Naphthyridine-Based Acetamides ()

  • Structural Differences: Core Heterocycle: 1,8-Naphthyridine (two fused pyridine rings) vs. pyrimidinone. Substituents: Fluorinated aromatic groups (e.g., 2,3-difluorophenyl) and trifluoromethyl biphenyl moieties, which are absent in the target compound.
  • Therapeutic Relevance :
    • The naphthyridine analog (goxalapladib) is an anti-atherosclerosis agent, highlighting how core heterocycle choice directs therapeutic application. Fluorine substituents improve metabolic stability but may complicate synthesis compared to the target compound’s isopropyl and furan groups .

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